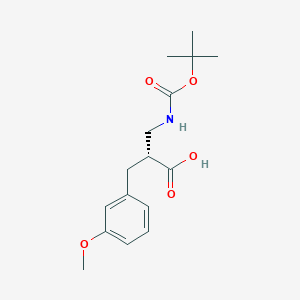
Boc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxybenzyl group attached to a propanoic acid backbone. This compound is often used in peptide synthesis and other organic reactions due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methoxybenzyl chloride with a suitable amino acid derivative under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of this compound. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of the free amino acid.
Aplicaciones Científicas De Investigación
Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other sites. The methoxybenzyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in esterification and amidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Boc-®-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a different position of the methoxy group.
Boc-®-3-amino-2-(3-hydroxybenzyl)propanoic acid: Contains a hydroxyl group instead of a methoxy group.
Boc-®-3-amino-2-(3-methylbenzyl)propanoic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. The Boc protecting group also provides stability, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
(2R)-2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clave InChI |
SUANLYCZPPNHCZ-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




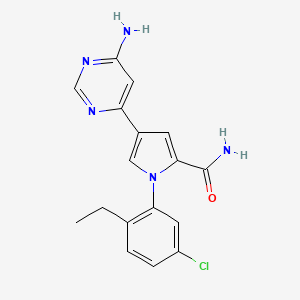

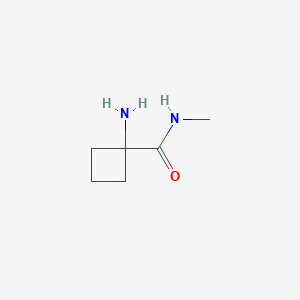
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)

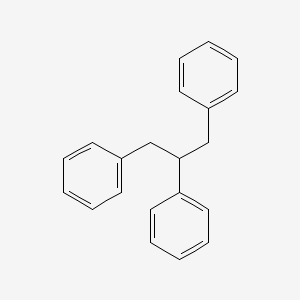
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

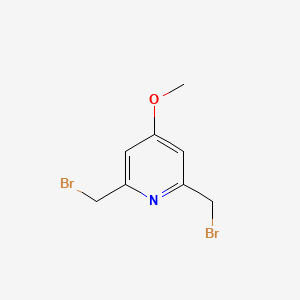
![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)
